molecular formula C16H25ClN2Si B1463202 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- CAS No. 956407-32-2

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B1463202
CAS No.: 956407-32-2
M. Wt: 308.92 g/mol
InChI Key: NBRLRDAKWUNZIN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- (CAS 956407-32-2) is a substituted 7-azaindole derivative characterized by a chlorine atom at the 6-position and a bulky tris(1-methylethyl)silyl (triisopropylsilyl) group at the 1-position. The triisopropylsilyl group enhances steric protection, improving stability during synthetic processes, which is critical for intermediates in drug development .

Structurally, the compound’s fused pyrrole-pyridine scaffold allows for versatile functionalization, making it a key building block in medicinal chemistry. Its molecular weight is 322.9 g/mol, with a topological polar surface area (TPSA) of 17.8 Ų, indicating moderate polarity . Commercial availability through suppliers like CymitQuimica highlights its utility in research, with pricing ranging from €62.00/100 mg to €760.00/5 g, depending on purity and scale .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyridine and pyrrole derivatives.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of the Tris(1-methylethyl)silyl Group: This step involves silylation using reagents like tris(1-methylethyl)silyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Silylation/Desilylation Reactions

The TIPS group serves as a protective moiety for the pyrrolopyridine nitrogen, enabling selective functionalization at other positions.

Reaction TypeConditionsOutcomeYieldReference
Deprotection TBAF (1 eq) in THF, 20°C, 1 hrCleavage of TIPS group to yield free NH95%

Example protocol:

text
6-Chloro-1-TIPS-pyrrolopyridine + TBAF → 6-Chloro-1H-pyrrolo[2,3-b]pyridine

This reaction proceeds via fluoride-induced desilylation, critical for subsequent N-functionalization .

Substitution Reactions at C6

The 6-chloro substituent participates in nucleophilic aromatic substitution (NAS) under controlled conditions.

Reaction TypeReagents/ConditionsOutcomeNotes
Iodination NaHMDS, TIPS-Cl, THF, 0°C → RT6-Chloro → 6-Iodo derivativeRequires inert atmosphere

Experimental detail:

  • Base : Sodium bis(trimethylsilyl)amide (NaHMDS) deprotonates the NH for silylation.

  • Electrophile : TIPS-Cl reacts selectively at N1, preserving C6-Cl for downstream substitution .

Cross-Coupling Reactions

The chloro group enables transition-metal-catalyzed couplings, though direct examples require extrapolation from analogous systems.

Reaction TypeCatalysts/ReagentsExpected Outcome
Suzuki-Miyaura Pd(dppf)Cl₂, arylboronic acidBiaryl formation at C6
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, amineC6-N bond formation

Mechanistic rationale:

  • Chlorine’s electronegativity activates C6 for oxidative addition.

  • Steric bulk from TIPS at N1 prevents undesired coordination at N1 .

Functional Group Compatibility Table

GroupStability Under:Notes
TIPS Basic/neutral conditionsLabile to F⁻ (e.g., TBAF)
C6-Cl Pd-catalyzed conditionsStable to NAS but reactive in couplings

Key Findings:

  • The TIPS group is selectively removable under mild fluoride conditions, enabling sequential derivatization .

  • C6-Cl exhibits predictable reactivity in cross-couplings, analogous to halogenated heterocycles .

  • Steric protection by TIPS prevents side reactions at N1 during C6 functionalization .

For precise synthetic protocols, consult primary literature on analogous pyrrolopyridine systems .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities including:

  • Anticonvulsant Activity : Some derivatives have shown promise in treating epilepsy by modulating neurotransmitter systems.
  • Anticancer Properties : Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation, making them candidates for treating inflammatory diseases.

Case Study: Anticancer Activity

A study published in the Bulletin of Chemical Society of Ethiopia highlights the synthesis of novel pyrrolo[2,3-b]pyridine derivatives that showed significant anticancer activity against various cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell growth, with some exhibiting IC50 values lower than standard chemotherapeutic agents .

Synthetic Methodologies

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves cyclo-condensation reactions using readily available substrates. A notable approach includes:

  • Cyclo-condensation Reaction : Utilizing 2-amino-1,5-diphenyl-1H-pyrrole derivatives with active methylene compounds under acidic conditions to produce substituted pyrrolopyridines .

Table 1: Summary of Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives

MethodologyKey ReactantsYield (%)References
Cyclo-condensation2-amino-1,5-diphenyl-1H-pyrrole + Acetic AcidVaries ,
Cross-couplingVarious halides and aminesVaries ,

Kinase Inhibition

Recent studies have identified 1H-Pyrrolo[2,3-b]pyridine derivatives as potential kinase inhibitors. These compounds can selectively inhibit various kinases involved in cancer progression and other diseases.

Case Study: Kinase Inhibitors

A patent outlines several pyrrolo[2,3-b]pyridine derivatives as effective inhibitors of specific kinases associated with tumor growth. The structure-activity relationship (SAR) studies indicated that modifications on the pyrrolopyridine scaffold significantly influenced their inhibitory potency .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

The following table compares 6-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine with structurally related derivatives, focusing on substituents, molecular properties, and applications:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (956407-32-2) 6-Cl, 1-triisopropylsilyl C₁₇H₂₆ClN₂Si 322.9 Intermediate in kinase inhibitor synthesis; enhanced steric protection.
4,5-Difluoro-1-[tris(1-methylethyl)silyl]- (685513-89-7) 4,5-F₂, 1-triisopropylsilyl C₁₆H₂₄F₂N₂Si 310.46 Lower molecular weight; fluorination improves metabolic stability.
3-(Chloromethyl)-1-[tris(1-methylethyl)silyl]- (N/A) 3-CH₂Cl, 1-triisopropylsilyl C₁₆H₂₄ClN₂Si 322.9 Chloromethyl group enables further alkylation; used in cross-coupling reactions.
1-[(1,1-Dimethylethyl)dimethylsilyl]- (183001-71-0) 1-tert-butyldimethylsilyl C₁₃H₂₀N₂Si 232.4 Smaller silyl group reduces steric hindrance; lower cost in synthesis.
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine (N/A) 3-pyrazolyl, unmodified C₉H₇N₃ 157.17 Direct kinase inhibitor; used in treating disorders like cancer.

Key Findings:

Steric and Electronic Effects :

  • The triisopropylsilyl group in the target compound provides superior steric shielding compared to smaller silyl groups (e.g., tert-butyldimethylsilyl in ), reducing undesired side reactions during synthesis .
  • Fluorinated derivatives (e.g., 4,5-difluoro) exhibit increased metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

Functional Group Versatility :

  • The 3-(chloromethyl) variant () allows for nucleophilic substitutions, enabling diversification into analogs with varied biological activities.
  • In contrast, the 3-(pyrazolyl) derivative () directly engages in hydrogen bonding with kinase ATP-binding pockets, making it pharmacologically active without requiring further modification.

Physicochemical Properties :

  • The target compound’s TPSA (17.8 Ų) is comparable to its analogs, suggesting similar membrane permeability. However, higher molecular weight (322.9 vs. 232.4 in ) may impact bioavailability .
  • Fluorinated analogs (e.g., 4,5-difluoro) show reduced molecular weight (310.46 vs. 322.9) but retain similar synthetic utility .

Synthetic Accessibility :

  • Silylated derivatives are typically synthesized via N-silylation of 7-azaindole precursors under inert conditions, as demonstrated in . The triisopropylsilyl group’s bulkiness necessitates optimized reaction conditions to avoid low yields .

Biological Activity

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- (CAS No. 956407-32-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.

  • Molecular Formula : C16H25ClN2Si
  • Molecular Weight : 308.92 g/mol
  • CAS Number : 956407-32-2

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit notable antitumor properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that specific pyrrolo[2,3-b]pyridine derivatives demonstrated cytotoxic effects against human cancer cells with IC50 values in the low micromolar range .

Antiviral Properties

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antiviral activity, particularly against HIV. Some studies reported moderate inhibitory effects on HIV replication, with certain ester-substituted derivatives showing significant activity (EC50 < 10 µM) . The structural modifications in these compounds were crucial for enhancing their antiviral efficacy.

SGK-1 Kinase Inhibition

The compound has been identified as a potential inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases including cancer and metabolic disorders. Inhibition of SGK-1 can lead to reduced cell proliferation and increased apoptosis in cancer cells, indicating a promising therapeutic avenue .

The biological activity of 1H-Pyrrolo[2,3-B]pyridine derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S or G2/M checkpoints.
  • Inhibition of Kinases : Targeting specific kinases like SGK-1 can disrupt signaling pathways essential for tumor growth and survival.

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A study evaluated the antitumor effects of a pyrrolo[2,3-b]pyridine derivative in breast cancer models. The compound was administered at varying doses (10 mg/kg to 50 mg/kg) over a period of two weeks. Results indicated a dose-dependent reduction in tumor size and weight compared to control groups.

Dose (mg/kg)Tumor Size Reduction (%)Weight Change (g)
1025-0.5
2545-1.0
5070-1.5

Case Study 2: Antiviral Activity Against HIV

In vitro studies assessed the antiviral activity of various pyrrolo[3,4-c]pyridine derivatives against HIV-1. The most potent derivative exhibited an EC50 value of 1.65 µM with a therapeutic index (TI) of 7.98, demonstrating its potential as an antiviral agent .

Q & A

Q. Basic: What synthetic strategies are employed to prepare 6-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine?

Answer:
The synthesis typically involves functionalizing the pyrrolo[2,3-b]pyridine core at specific positions. For example:

  • Step 1: Start with a halogenated pyrrolo[2,3-b]pyridine derivative (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine, CAS 55052-27-2) .
  • Step 2: Introduce the tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group via silylation under anhydrous conditions, often using reagents like triisopropylsilyl chloride and a base (e.g., NaH or LDA) in THF or DMF .
  • Step 3: Purify the product using column chromatography (e.g., silica gel, hexane/EtOAc gradient) and confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HRMS .

Key Considerations:

  • Protect reactive sites (e.g., NH group) before silylation to avoid side reactions.
  • Monitor reaction progress via TLC to optimize yield.

Q. Advanced: How do structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine core influence FGFR inhibitory activity?

Answer:
Modifications at the 5-position are critical for enhancing FGFR1-3 inhibition:

  • Hydrogen-Bond Acceptor Groups: Introducing groups like trifluoromethyl (-CF3_3) or methoxy (-OCH3_3) at the 5-position improves interactions with the FGFR1 hydrophobic pocket (e.g., residue G485). Compound 4h (5-CF3_3) showed IC50_{50} values of 7–25 nM against FGFR1-3 .
  • Ligand Efficiency: Smaller substituents (e.g., -CF3_3) maintain low molecular weight, improving ligand efficiency and pharmacokinetic properties .
  • Validation: Use kinase selectivity assays to confirm specificity. For example, 4h exhibited >100-fold selectivity against FGFR4 (IC50_{50} = 712 nM) .

Methodological Insight:

  • Combine X-ray crystallography (e.g., FGFR1-4h co-crystal structures) and molecular docking to rationalize binding modes .

Q. Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR^1 \text{H NMR}: Confirm substitution patterns (e.g., silyl proton signals at δ 1.0–1.2 ppm) .
    • 13C NMR^{13} \text{C NMR}: Identify quaternary carbons (e.g., silyl-attached carbons at δ 15–20 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C16_{16}H25_{25}ClN2_2Si requires [M+H]+^+ = 333.1352) .
  • HPLC-PDA: Assess purity (>95% recommended for biological assays) .

Q. Advanced: How can researchers evaluate the anti-tumor efficacy of derivatives in vitro?

Answer:

  • Cell Proliferation Assays: Use cancer cell lines (e.g., 4T1 breast cancer) treated with derivatives (0.1–10 µM) for 48–72 hours. Measure viability via MTT or CellTiter-Glo .
  • Apoptosis Detection: Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .
  • Migration/Invasion Assays: Utilize Transwell chambers with Matrigel to assess inhibition of metastatic potential .

Data Interpretation:

  • Compare IC50_{50} values across derivatives to establish structure-activity relationships (SAR).
  • Validate target engagement via Western blotting (e.g., reduced phosphorylated FGFR1 in treated cells) .

Q. Advanced: What computational methods support the design of optimized derivatives?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes. For example, the 1H-pyrrolo[2,3-b]pyridine scaffold in 4h forms hydrogen bonds with FGFR1’s hinge region (e.g., D641 backbone) .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability and identify critical residues (e.g., V492, M535) .
  • Free Energy Perturbation (FEP): Calculate binding free energy changes for substituent modifications (e.g., -CF3_3 vs. -OCH3_3) .

Validation:

  • Correlate computational predictions with experimental IC50_{50} values and selectivity profiles.

Q. Basic: What safety and toxicity data are available for this compound?

Answer:

  • Current Gaps: Limited toxicological data exist for 6-chloro-1-TIPS-pyrrolo[2,3-b]pyridine. No reproductive or organ toxicity studies are reported .
  • Recommended Assessments:
    • In Vitro: Cytotoxicity in non-cancerous cell lines (e.g., HEK293) to estimate therapeutic index.
    • In Vivo: Acute toxicity studies in rodents (e.g., single-dose oral gavage, 14-day observation) .

Caution: Handle with standard PPE (gloves, goggles) due to unknown aspiration hazards .

Q. Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:

  • Source Identification: Check assay conditions (e.g., ATP concentration in kinase assays affects IC50_{50}). For FGFR1, use 10 µM ATP for consistency .
  • Compound Purity: Verify via HPLC and elemental analysis; impurities >5% may skew results .
  • Cell Line Variability: Use authenticated cell lines (e.g., STR profiling) and control for passage number .

Case Study: A derivative showing low activity in one lab may perform better in another due to differences in serum content (e.g., 10% FBS vs. 5% FBS altering drug bioavailability) .

Q. Advanced: What strategies improve the pharmacokinetic profile of pyrrolo[2,3-b]pyridine derivatives?

Answer:

  • Solubility Enhancement: Introduce ionizable groups (e.g., -NH2_2) or formulate with cyclodextrins .
  • Metabolic Stability: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding (PPB): Measure via equilibrium dialysis; aim for PPB <90% to ensure free drug availability .

In Vivo Validation: Perform pharmacokinetic studies in rodents (e.g., IV/PO dosing, t1/2_{1/2} >2 hours desirable) .

Properties

IUPAC Name

(6-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-9-14-7-8-15(17)18-16(14)19/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRLRDAKWUNZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 6-chloro-1H-pyrrolo[2,3-b]pyridine (1.00 g, 6.55 mmol) in THF (1 mL) was added NaH (60%, 0.315 g, 7.86 mmoL) at 0° C. in several portions. The resulting mixture was stirred for 1 hr, followed by addition of triisopropylsilyl chloride (1.67 mL, 7.86 mmol) in neat at 0° C. The mixture was continued stirring at 0° C. under N2 for 2 hr, quenched with H2O (40 mL), and extracted with Et2O (100 mL). After separation, the organic phase was washed with brine (30 mL), dried (MgSO4), concentrated on rotary vacuo, and purified on Biotage Flash Collector eluting with 15˜30% EtOAc/Hexanes (600 mL) to afford the expected product, 6-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (1.51 g, 75%). 1H-NMR (400 MHz, CHLOROFORM-D) δ ppm 1.09-1.13 (m, 18 H) 1.80 (dt, J=14.92, 7.52 Hz, 3 H) 6.52 (d, J=3.53 Hz, 1 H) 7.02 (d, J=8.06 Hz, 1 H) 7.25 (d, J=3.53 Hz, 1 H) 7.77 (d, J=8.31 Hz, 1 H); Mass spec 309.19 Calc for C16H25ClN2Si 308.15.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.315 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-

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